molecular formula C22H22ClNO4S2 B15099040 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B15099040
M. Wt: 464.0 g/mol
InChI Key: GGLXVCCIZABXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic small-molecule compound featuring a benzothiophene core substituted with chloro (Cl) and methyl (CH₃) groups at the 3- and 6-positions, respectively. The carboxamide moiety is uniquely modified with two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) and a 4-methoxybenzyl group. The compound’s design likely aims to optimize solubility (via the sulfone group) and receptor binding affinity (via the methoxybenzyl and benzothiophene moieties) .

Properties

Molecular Formula

C22H22ClNO4S2

Molecular Weight

464.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H22ClNO4S2/c1-14-3-8-18-19(11-14)29-21(20(18)23)22(25)24(16-9-10-30(26,27)13-16)12-15-4-6-17(28-2)7-5-15/h3-8,11,16H,9-10,12-13H2,1-2H3

InChI Key

GGLXVCCIZABXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of carboxamide derivatives with benzothiophene or benzofuran backbones. Below is a comparative analysis with structurally analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Key Features
3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide Benzothiophene 3-Cl, 6-CH₃; N-linked sulfone (tetrahydrothiophene-dioxide) and 4-methoxybenzyl Not provided (Inference: ~C₂₄H₂₃ClN₂O₄S₂) Enhanced solubility (sulfone group), potential kinase inhibition (benzothiophene core), and improved metabolic stability (methoxybenzyl) .
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide Benzofuran 5-Cl, 3,6-(CH₃)₂; N-linked sulfone and 3-methoxybenzyl Not provided (Inference: ~C₂₃H₂₃ClN₂O₅S) Reduced aromaticity (benzofuran vs. benzothiophene), altered electron distribution, and potential for lower metabolic stability (3-methoxy vs. 4-methoxy).
3-Chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide Benzothiophene 3-Cl, 6-CH₃; Cyclohexyl-linked bis-benzothiophene carboxamide C₂₆H₂₄Cl₂N₂O₂S₂ Increased rigidity (cyclohexyl spacer), dual benzothiophene motifs for enhanced target binding, but reduced solubility (lack of sulfone).
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide Benzamide 3-NO₂; N-linked sulfone and ethyl Not provided (Inference: ~C₁₂H₁₄N₂O₅S) Simplified structure with nitro group for electron-withdrawing effects; limited bioactivity due to absence of benzothiophene/benzofuran core.

Key Findings from Structural Analogues

Benzothiophene vs. Benzofuran derivatives () may exhibit faster metabolic clearance due to reduced π-π stacking capability.

Substituent Positioning :

  • The 4-methoxybenzyl group in the target compound likely improves lipophilicity and membrane permeability compared to the 3-methoxy isomer in .
  • Chloro and methyl groups at the 3- and 6-positions (target compound and ) optimize steric compatibility with target binding sites, whereas 5-Cl substitution () may disrupt binding due to positional mismatches.

Sulfone vs. Non-Sulfone Analogues: The sulfone group in the target compound and enhances aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics. Non-sulfone analogues (e.g., ) may require formulation adjustments to mitigate poor solubility.

Research Implications

  • Medicinal Chemistry: The target compound’s sulfone and methoxybenzyl groups position it as a candidate for kinase or protease inhibition, with improved solubility over non-sulfone analogues.
  • SAR Studies : Comparative data highlight the importance of substituent positioning (e.g., 4-methoxy vs. 3-methoxy) in optimizing bioavailability and target engagement.
  • Synthetic Challenges : The tetrahydrothiophene-dioxide moiety introduces synthetic complexity, necessitating specialized oxidation steps absent in simpler analogues like .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including N-alkylation and carboxamide formation. For example, tetrahydrobenzothiophene derivatives can be synthesized via nucleophilic substitution using anhydrides (e.g., maleic or succinic anhydride) in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC or recrystallization in methanol . Structural validation employs ¹H/¹³C NMR to confirm substituent positions and LC-HRMS to verify molecular mass .

Q. How do researchers validate the structural integrity of this compound post-synthesis?

Comprehensive spectroscopic characterization is critical:

  • ¹H NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm).
  • ¹³C NMR confirms carbonyl carbons (C=O at ~170 ppm) and aromatic systems.
  • IR spectroscopy detects functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • LC-HRMS ensures molecular weight accuracy (e.g., [M+H]⁺ for C₂₁H₂₀ClNO₄S₂: calc. 450.0, obs. 450.0) .

Q. What biological activities are reported for structurally related benzothiophene carboxamides?

Analogous compounds exhibit antimicrobial and anticancer properties. For instance, tetrahydrobenzothiophene derivatives with electron-withdrawing groups (e.g., chloro, methoxy) show enhanced activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and inhibit cancer cell lines (IC₅₀: 10–50 µM) via kinase or protease modulation .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylated benzothiophene carboxamides?

Yield optimization strategies include:

  • Catalyst screening : Use of NaH or DCC (dicyclohexylcarbodiimide) for efficient amide bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Stoichiometric control : Excess anhydride (1.2–1.5 eq.) ensures complete acylation .

Q. What analytical challenges arise in distinguishing regioisomers during synthesis?

Regioisomeric byproducts (e.g., methoxy substitution at C3 vs. C4) require advanced techniques:

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents .
  • HPLC-MS with chiral columns : Separates enantiomers using cellulose-based phases .
  • X-ray crystallography : Provides definitive structural assignment for crystalline intermediates .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methoxy groups (electron-donating) enhance electrophilic aromatic substitution at ortho/para positions, while chloro substituents (electron-withdrawing) direct reactions to meta positions. Computational DFT studies (e.g., HOMO-LUMO analysis) predict reactivity trends .

Q. What contradictions exist in reported biological activity data for similar compounds?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for the same cell line) may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles (>95% purity required for reproducibility) .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and QSAR models correlate logP values (calculated: ~3.5) with membrane permeability. ADMET predictors (e.g., SwissADME) estimate moderate hepatic clearance and CYP3A4-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.